![molecular formula C18H17N3O3 B2397704 N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-24-6](/img/structure/B2397704.png)

N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

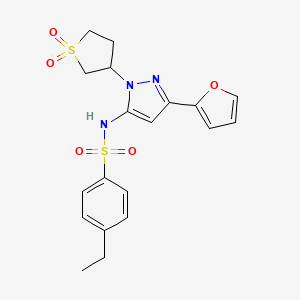

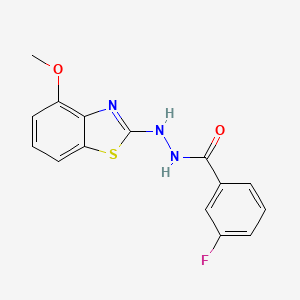

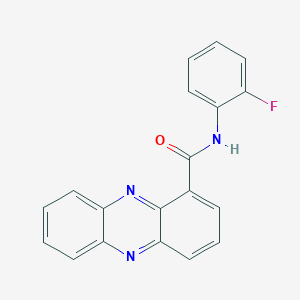

“N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

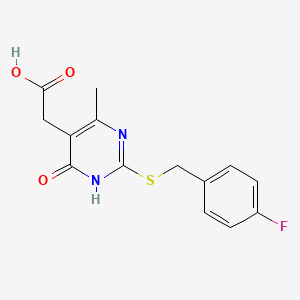

A series of novel pyrido [1,2- a ]pyrimidine-3-carboxamide derivatives were prepared starting from 2 (1 H) pyridone 1 via hydrolysis, de-carboxylation, selective O -alkylation followed by rearrangement to give pyridine-2-amine 3 .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines is crucial for their pharmacological effects .Chemical Reactions Analysis

The synthesis of pyrimidines involves numerous methods . For example, a series of novel pyrido [1,2- a ]pyrimidine-3-carboxamide derivatives were prepared starting from 2 (1 H) pyridone 1 via hydrolysis, de-carboxylation, selective O -alkylation followed by rearrangement to give pyridine-2-amine 3 .Physical And Chemical Properties Analysis

The physicochemical properties of pyrimidines have been studied in detail . For example, the molecular weights of pyrimidines are usually less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .科学的研究の応用

Synthesis and Chemical Properties

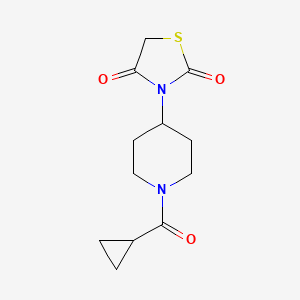

Researchers have focused on synthesizing novel compounds with potential anti-inflammatory and analgesic properties, involving complex chemical structures similar to N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. These efforts aim to explore the chemical versatility and potential biological activities of these compounds. For instance, the synthesis of new heterocyclic compounds derived from specific chemical precursors has been reported, demonstrating their application in creating molecules with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities and Applications

Cytotoxicity and Antitumor Activity

The cytotoxic activities of similar compounds against various cancer cell lines have been investigated, highlighting their potential as therapeutic agents. For example, novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives have been synthesized and screened for in vitro cytotoxic activity, demonstrating significant potential against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antifungal and Antimicrobial Activities

Research has also extended to the antifungal and antimicrobial properties of pyrido[1,2-a]pyrimidine derivatives. New pyrido[2,3-d]pyrimidines have been synthesized and shown significant antifungal activity, suggesting their application in combating fungal infections (Hanafy, 2011).

作用機序

Target of Action

The primary targets of this compound, which is a pyrimidine derivative, are likely to be certain vital inflammatory mediators . These include prostaglandin E2 (PGE2), inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

The compound’s mode of action is associated with the inhibition of PGE2 generated by COX enzymes . Like other non-steroidal anti-inflammatory drugs (NSAIDs), pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Biochemical Pathways

The compound affects the biochemical pathways involving the aforementioned inflammatory mediators. By inhibiting the expression and activities of these mediators, the compound can exert anti-inflammatory effects . The downstream effects of this action include the reduction of inflammation and associated symptoms.

Pharmacokinetics

The compound’s lipophilicity could influence its pharmacokinetic properties

Result of Action

The result of the compound’s action is a reduction in inflammation. This is achieved through the inhibition of key inflammatory mediators, leading to a decrease in the inflammatory response . This can potentially alleviate symptoms associated with conditions characterized by inflammation.

Safety and Hazards

将来の方向性

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

生化学分析

Biochemical Properties

Based on its structural similarity to pyrimido[4,5-d]pyrimidine analogs , it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the substituents linked to the ring carbon and nitrogen atoms .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-7-8-16-19-10-14(18(23)21(16)11-12)17(22)20-9-13-5-3-4-6-15(13)24-2/h3-8,10-11H,9H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLDXBFHQMIAIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NCC3=CC=CC=C3OC)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2397627.png)

![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2397630.png)

![N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397632.png)

![Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2397634.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2397635.png)

![2-cyclopentyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2397636.png)